![molecular formula C15H12ClN5 B2514814 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 380460-64-0](/img/structure/B2514814.png)

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

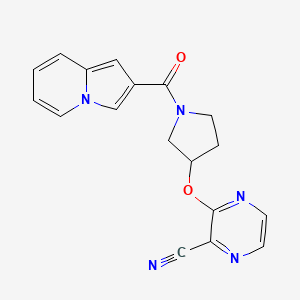

The synthesis of 1,3,5-triazines has been explored in the context of creating new compounds with potential applications in various fields. One study reports the synthesis of two new 1,3,5-triazines that incorporate 2-(aminomethyl)-1H-benzimidazole hydrochloride as a substituent . These compounds, specifically 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride (1), and bis(2,2'-{[(6-chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl)]bis(methylene)}bis(1H-benzimidazol-3-ium)) tetrachloride heptahydrate (2), were characterized using techniques such as single-crystal X-ray diffraction analysis and IR spectroscopy. Additionally, NMR spectra were obtained for compound 1 .

Molecular Structure Analysis

The molecular structure of the synthesized 1,3,5-triazines was determined using single-crystal X-ray diffraction analysis. Both salts exhibit triclinic symmetry and belong to the space group P-1. The supramolecular structures of these compounds are stabilized by hydrogen bonding and offset π-π interactions. In the case of the hydrated salt 2, the noncovalent interactions form pseudo-nanotubes that encapsulate chloride anions and water molecules. These structures exhibit substitutional and positional disorder as modelled in the refinement .

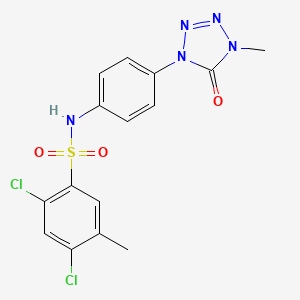

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, it does mention the reactivity of related triazine compounds. For instance, 3,(5)-(di)chloro-2H-1,4-(benz)oxazin-2-ones have been shown to react with diazo compounds or sodium azide to yield bi(tri)cyclic compounds. These intermediates can then be converted into [1,2,3]triazoles or 1,5-disubstituted tetrazoles through reactions with various nucleophiles such as methanol, water, and amines . This suggests that similar reactivity patterns could potentially be explored for the synthesis or functionalization of the compound .

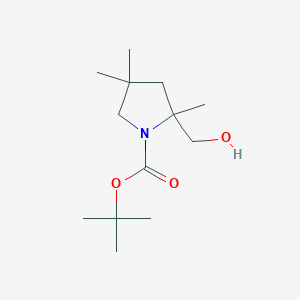

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,5-triazines are inferred from their molecular structure and the characterization techniques used. The presence of hydrogen bonding and π-π interactions indicates a propensity for these compounds to engage in noncovalent interactions, which could influence their solubility and stability. The crystalline nature and the presence of water molecules in the hydrated salt suggest hygroscopic properties. The IR spectroscopy data, while not detailed in the abstract, would provide insights into the functional groups present and their chemical environment . The NMR data for compound 1 would offer information on the chemical shifts and coupling constants, which are indicative of the electronic structure and the molecular conformation .

Scientific Research Applications

Antiproliferative Activity

- A study by Hranjec et al. (2012) focused on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, revealing moderate, non-selective antiproliferative activity against several human cancer cell lines. They highlighted the compound 4m as the most active one with an IC50 value of approximately 20 μM, indicating potential applications in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).

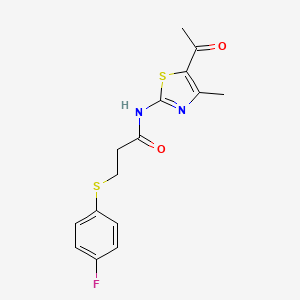

Antimicrobial Activities

- Bektaş et al. (2007) synthesized various 1,2,4-Triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, displaying good to moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Inhibition of Dihydrofolate Reductase

- Dolzhenko and Chui (2007) prepared several 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, demonstrating inhibition of mammalian dihydrofolate reductase. The most active compound, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, had an IC50 of 10.9 mM (Dolzhenko & Chui, 2007).

Antitumor Activity

- El-Nassan (2012) synthesized a series of 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazoles, with some compounds showing potent antitumor activity on the human breast adenocarcinoma cell line (MCF7). Particularly, the 1-(2-chlorophenyl) derivative displayed high activity (El-Nassan, 2012).

Synthesis and Biological Activity

- A study by Molina, Lorenzo, and Aller (1992) developed 1,3,5-triazino[1,2-a]benzimidazoles through aza-Wittig-type reactions, adding to the synthetic methods for creating such compounds, which could have implications in various biological applications (Molina, Lorenzo, & Aller, 1992).

Mechanism of Action

Target of Action

The primary target of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth .

Mode of Action

This compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This disruption leads to a decrease in the production of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides required for DNA synthesis . The downstream effect is a reduction in DNA synthesis and cell growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of DHFR . This leads to a decrease in DNA synthesis and cell growth, potentially making it useful in the treatment of certain tumors .

Future Directions

The future directions for research on these compounds could involve further exploration of their antitumor properties, as well as the development of more efficient synthesis methods . Additionally, the influence of substituents in position 4 and the degree of saturation of the heterocycle on the properties of these derivatives could be investigated .

Biochemical Analysis

Biochemical Properties

The compound 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with various enzymes and proteins. It has been found to inhibit the activity of mammalian dihydrofolate reductase , an enzyme involved in the metabolic pathway that leads to the synthesis of tetrahydrofolate and is critical for the production of DNA, RNA, and proteins.

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dihydrofolate reductase can lead to a decrease in the synthesis of necessary biomolecules, affecting the overall function of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes like dihydrofolate reductase . This binding inhibits the enzyme’s activity, leading to changes in gene expression and cellular functions.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of tetrahydrofolate, as it inhibits dihydrofolate reductase . This could potentially affect metabolic flux or metabolite levels.

properties

IUPAC Name |

4-(3-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQVIGRBRSJTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)